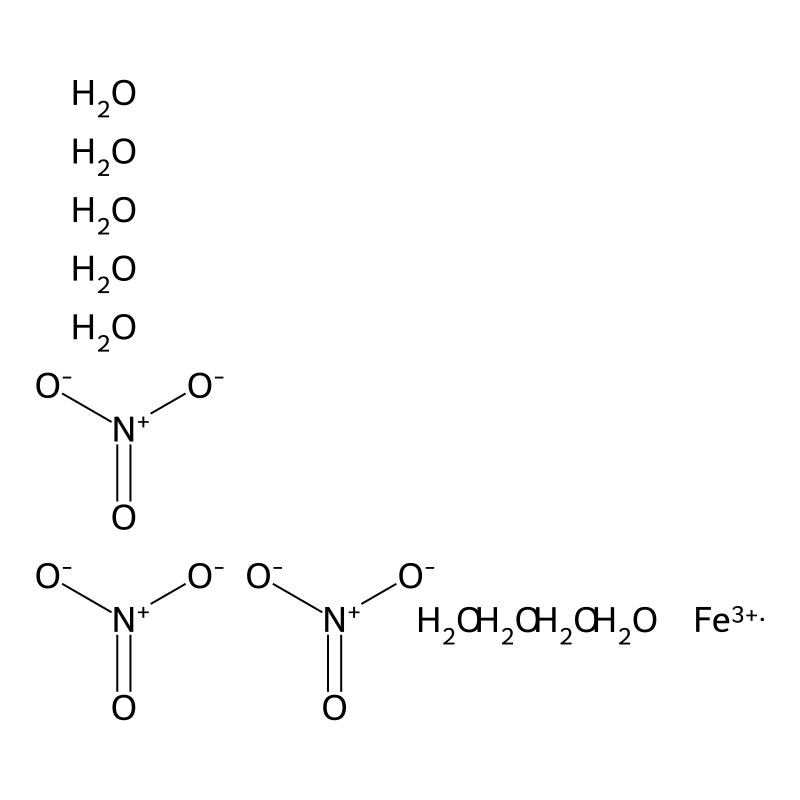

Iron(III) nitrate nonahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Iron(III) nitrate nonahydrate (CAS 7782-61-8) is a highly soluble, strongly oxidizing transition metal salt primarily procured as a clean-decomposing precursor for iron oxide (Fe2O3/Fe3O4) nanoparticles, carbon nanotube catalysts, and advanced energy materials. Unlike iron halides or sulfates, the nitrate ligand acts as an internal oxidizer and decomposes entirely into volatile nitrogen oxides and oxygen at relatively low temperatures (typically below 250 °C). This thermal behavior leaves no solid anionic residue, making it a critical raw material for applications where trace sulfur or chloride contamination would poison catalytic active sites or alter the magnetic properties of synthesized nanomaterials. Furthermore, its exceptional solubility in both water and polar organic solvents, such as ethanol, facilitates its integration into non-aqueous sol-gel processes and spray-flame synthesis workflows [1].

Substituting iron(III) nitrate nonahydrate with cheaper iron(III) chloride or iron(III) sulfate fundamentally alters the thermal decomposition pathway and the morphology of the resulting materials. Iron chlorides require significantly higher temperatures to fully decompose and frequently leave residual chlorine atoms bound to the iron surface, which sterically and electronically block active sites in downstream catalytic applications [2]. Furthermore, chloride precursors tend to volatilize as dimers (Fe2Cl6) at elevated temperatures, leading to uncontrolled vapor-phase transport that causes broad, unpredictable nanoparticle size distributions[1]. Iron sulfates, while thermally stable, require calcination temperatures exceeding 400 °C to break down, increasing the thermal budget and risking the sintering of delicate catalyst supports. Consequently, for high-purity nanoparticle synthesis and mesoporous carbon graphitization, generic substitution compromises both material uniformity and process efficiency.

Lower Thermal Decomposition Temperature for Energy-Efficient Catalyst Activation

Thermogravimetric studies evaluating iron salts for the catalytic decomposition of carbonaceous supports demonstrate that iron(III) nitrate nonahydrate requires significantly less thermal energy to decompose into active iron oxide phases. The nitrate precursor achieves full decomposition at 237 °C, whereas iron(III) chloride and iron(III) sulfate require 300 °C and 449 °C, respectively [1]. This lower activation threshold prevents the thermal degradation of sensitive polymer or biomass supports during catalyst preparation.

| Evidence Dimension | Thermal decomposition onset temperature |

| Target Compound Data | 237 °C |

| Comparator Or Baseline | Iron(III) chloride (300 °C) and Iron(III) sulfate (449 °C) |

| Quantified Difference | 63 °C to 212 °C lower decomposition temperature than alternatives |

| Conditions | Thermogravimetric analysis (TGA) of iron-promoted lignin materials under argon atmosphere |

Lowering the calcination temperature reduces manufacturing energy costs and prevents the thermal sintering of high-surface-area catalyst supports.

Prevention of Halide Poisoning in Catalytic Active Sites

When used as a precursor for iron-catalyzed graphitization, iron(III) nitrate nonahydrate yields highly active iron nanoparticles due to the complete volatilization of the nitrate groups. In contrast, iron(III) chloride leaves residual chlorine atoms on the iron surface even at elevated temperatures. Analytical evaluations confirm that this residual chlorine physically and electronically prevents the iron from interacting with functional groups on the carbon support, resulting in significantly lower catalytic activity for the chloride-derived material [1].

| Evidence Dimension | Catalyst active site availability |

| Target Compound Data | Complete precursor volatilization with unblocked iron surfaces |

| Comparator Or Baseline | Iron(III) chloride (residual chlorine blocks surface interaction) |

| Quantified Difference | Elimination of halide-induced active site poisoning |

| Conditions | Catalytic thermal decomposition and graphitization at 1000 °C |

Procuring the nitrate salt ensures maximum catalytic efficiency by eliminating halide residues that poison active sites and reduce process yields.

Control Over Hematite Nanoparticle Sizing

The choice of iron precursor directly dictates the final size of synthesized hematite (α-Fe2O3) nanoparticles. X-ray diffraction and Mössbauer spectroscopy analyses reveal that thermal decomposition of iron oxyhydroxides derived from iron(III) nitrate produces hematite nanoparticles with an average diameter of 15 nm. In a direct comparison, utilizing iron(III) chloride under identical conditions results in significantly larger nanoparticles averaging 24 nm in diameter [1]. The nitrate precursor restricts excessive crystal growth during the nucleation phase.

| Evidence Dimension | Average hematite nanoparticle diameter |

| Target Compound Data | 15 nm |

| Comparator Or Baseline | Iron(III) chloride (24 nm) |

| Quantified Difference | 37.5% reduction in average nanoparticle size |

| Conditions | Thermal decomposition of iron oxyhydroxides evaluated via X-ray diffraction |

Smaller, more tightly controlled nanoparticle sizes are essential for maximizing specific surface area in advanced magnetic and catalytic applications.

Uniform Mesopore Generation in Carbon Graphitization

During the iron-catalyzed graphitization of cellulose, iron(III) nitrate nonahydrate decomposes into uniform catalyst nanoparticles in the 10–50 nm range, which dissolve amorphous carbon and reprecipitate it as highly ordered mesoporous graphitic structures. Conversely, iron(III) chloride promotes premature dehydration reactions and forms highly variable catalyst particles up to hundreds of nanometers in diameter, resulting in uncontrolled macroporosity [1].

| Evidence Dimension | Catalyst particle size and resulting carbon porosity |

| Target Compound Data | 10–50 nm particles yielding strictly mesoporous carbon |

| Comparator Or Baseline | Iron(III) chloride (>100 nm particles yielding macroporous carbon) |

| Quantified Difference | Prevention of uncontrolled macropore formation via strict particle size confinement |

| Conditions | Iron-catalyzed graphitization of microcrystalline cellulose at 800 °C under nitrogen |

Predictable mesoporosity is a critical quality control parameter for manufacturing high-performance battery anodes and supercapacitor electrodes.

Synthesis of High-Purity Iron Oxide Nanoparticles (SPIONs)

Because iron(III) nitrate nonahydrate decomposes cleanly at low temperatures without leaving halide or sulfate residues, it is the preferred precursor for synthesizing superparamagnetic iron oxide nanoparticles (SPIONs) used in biomedical imaging and targeted drug delivery. The absence of surface-bound chlorine ensures that the nanoparticles maintain predictable magnetic properties and can be reliably functionalized with targeting ligands [1].

Catalytic Graphitization for Energy Storage Materials

In the production of synthetic graphite and mesoporous carbons for battery anodes, iron(III) nitrate nonahydrate is utilized to ensure uniform catalyst dispersion. Its ability to form consistent 10–50 nm catalyst particles prevents the uncontrolled macroporosity associated with chloride precursors, ensuring the structural integrity and high surface area required for advanced energy storage applications[2].

Non-Aqueous Sol-Gel and Spray-Flame Synthesis

The high solubility of iron(III) nitrate nonahydrate in polar organic solvents like ethanol makes it highly suitable for non-aqueous sol-gel processing and spray-flame synthesis. Unlike iron(III) sulfate, which exhibits poor solubility in alcohols, the nitrate salt allows for the preparation of highly concentrated, stable precursor solutions necessary for the continuous, large-scale gas-phase synthesis of nano-sized catalysts [3].

References

- [1] Magnetic and Magneto-Optical Properties of Iron Oxides Nanoparticles Synthesized under Atmospheric Pressure, Nanomaterials 2021, 11(8), 1932.

- [2] The effect of catalyst precursors on the mechanism of iron-catalysed graphitization of cellulose, Sustainable Energy & Fuels, 2024.

- [3] Chemistry of Iron Nitrate-based Precursor Solutions for Spray-Flame Synthesis, Proceedings of the Combustion Institute, 2021, 38(1), 1269-1277.

UNII

Related CAS

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (91.38%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (77.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant